4-Phenoxybenzhydrazide
Overview
Description
4-Phenoxybenzhydrazide is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25. It is known for its applications in research and development, particularly in the fields of chemistry and biology. The compound is characterized by its phenoxy and benzhydrazide functional groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzhydrazide typically involves the reaction of 4-phenoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Phenoxybenzoic acid+Hydrazine hydrate→this compound+Water
The reaction mixture is heated to reflux for several hours, after which the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybenzhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The phenoxy and benzhydrazide groups can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzoic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-Phenoxybenzhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions. It can act as a ligand in biochemical assays.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its derivatives may exhibit pharmacological activities.
Mechanism of Action
The mechanism of action of 4-Phenoxybenzhydrazide involves its interaction with specific molecular targets. The phenoxy and benzhydrazide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Phenoxybenzoic acid: Shares the phenoxy group but lacks the hydrazide functionality.
Benzhydrazide: Contains the hydrazide group but lacks the phenoxy group.
Phenoxybenzene: Contains the phenoxy group but lacks the hydrazide functionality.
Uniqueness: 4-Phenoxybenzhydrazide is unique due to the presence of both phenoxy and benzhydrazide groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-phenoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-15-13(16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBASDKESQRLCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375116 | |
Record name | 4-Phenoxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143667-36-1 | |
Record name | 4-Phenoxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenoxybenzhydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Phenoxybenzhydrazide a promising starting point for developing new antiviral drugs?
A1: While this compound itself may not possess potent antiviral activity, its structure allows for the introduction of various chemical modifications. Researchers have successfully synthesized a series of diphenyl ether derivatives from this compound, incorporating different heterocycles into its structure []. This approach allows for the exploration of structure-activity relationships (SAR) and the identification of modifications that enhance antiviral activity.
Q2: What is the significance of the heterocyclic modifications introduced to the this compound structure?
A2: The incorporation of heterocycles is a common strategy in medicinal chemistry to modulate a molecule's pharmacological properties. In the case of this compound derivatives, these modifications are crucial for enhancing antiviral activity []. The specific heterocycles used and their positioning on the this compound scaffold influence the compound's ability to interact with viral targets and disrupt viral replication. Further research is needed to fully elucidate the SAR and identify the most promising candidates for further development.
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